3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
Its structure includes a 3-nitrophenyl group at position 6, a methyl group at position 3, and a tetrahydrofuran-derived (oxolan-2-yl)methyl carboxamide moiety. This article compares Compound A with structurally related analogs, focusing on substituent effects, physicochemical properties, synthetic routes, and inferred biological activities.
Properties
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(oxolan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-16(17(23)19-9-14-6-3-7-26-14)27-18-20-15(10-21(11)18)12-4-2-5-13(8-12)22(24)25/h2,4-5,8,10,14H,3,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHNDRFBEAAJAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps. One common method involves the reaction of thiourea with acetone and 3-nitrobenzoyl bromide to form the imidazo[2,1-b]thiazole core. This intermediate is then reacted with tetrahydrofuran-2-ylmethylamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro group or the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Methyl-6-(3-nitrophenyl)-N-((tetrahydrofuran-2-yl)methyl)imidazo[2,1-b]thiazole-2-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis and material science.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Compound A shares its core imidazo[2,1-b][1,3]thiazole framework with several derivatives, differing primarily in substituents (Table 1). Key analogs include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Carboxamide Substituent : The (oxolan-2-yl)methyl group in Compound A provides a polar, oxygen-containing heterocycle, likely improving aqueous solubility relative to aryl substituents (e.g., 4-methoxyphenyl in []) .
Physicochemical Properties
Physicochemical parameters such as logP (lipophilicity), hydrogen bonding, and polar surface area (PSA) influence bioavailability and target engagement.
Table 2: Physicochemical Comparison
Key Observations :
- The (oxolan-2-yl)methyl group in Compound A likely reduces logP compared to aryl carboxamides (e.g., 3.46 for 4-acetamidophenyl analog) due to its oxygen atom .
Biological Activity
3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound with potential biological activities. Its structural uniqueness, characterized by an imidazo[2,1-b][1,3]thiazole core and various substituents, suggests a promising pharmacological profile. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a distinctive structure that includes:
- Imidazo[2,1-b][1,3]thiazole core
- Methyl group at position 3
- Nitrophenyl substituent at position 6
- Oxolane ring contributing to its complexity
The molecular formula is with a molecular weight of approximately 420.4 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism may involve:
- Inhibition of bacterial cell wall synthesis.
- Disruption of essential cellular processes in bacteria.
In vitro studies have shown that the compound can effectively target various bacterial strains, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer properties. Key findings include:
- Mechanism of Action : The compound may interfere with microtubule dynamics in cancer cells, leading to apoptosis (programmed cell death). This disruption is critical in halting cancer cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 4.0 | Significant cytotoxicity |
| MCF7 (breast cancer) | 5.5 | Moderate cytotoxicity |
| A549 (lung cancer) | 6.0 | Moderate cytotoxicity |
These results highlight the compound's potential as an anticancer therapeutic agent.
Synthesis and Reactions
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing sodium borohydride or lithium aluminum hydride for specific transformations.
- Substitution Reactions : Modifying the nitro group on the phenyl ring through nucleophilic substitution reactions.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antiproliferative Studies : A study reported that imidazo[2,1-b][1,3]thiazole derivatives showed potent antiproliferative activity against various cancer cell lines with IC50 values in the nanomolar range .
- Comparative Analysis : Similar compounds demonstrated varying degrees of biological activity based on structural modifications. The presence of different functional groups significantly influenced their efficacy against microbial and cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
